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Executive Summary

DS18561882 is a potent and selective small-molecule inhibitor of methylenetetrahydrofolate
dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.
MTHFD2 is highly expressed in cancer cells and embryonic tissues but is largely absent in
healthy adult tissues, making it a compelling target for cancer therapy. The primary mechanism
of action of DS18561882 is the disruption of mitochondrial one-carbon metabolism, leading to a
depletion of formate. This formate is essential for the de novo synthesis of purines, which are
fundamental building blocks for DNA and RNA. By inhibiting MTHFD2, DS18561882 effectively
blocks the purine synthesis pathway, leading to replication stress, cell growth arrest, and
ultimately, cancer cell death. This guide provides a comprehensive overview of the mechanism,
guantitative preclinical data, and detailed experimental protocols relevant to the study of
DS18561882.

Introduction

One-carbon (1C) metabolism is a complex network of biochemical reactions that are
fundamental for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1]
[2] This pathway is compartmentalized within the cell, with distinct reactions occurring in the
mitochondria, cytoplasm, and nucleus.[3] In rapidly proliferating cells, such as cancer cells,
there is a high demand for the products of 1C metabolism to support DNA replication and cell
division.[1]
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MTHFD?2 is a key enzyme in the mitochondrial 1C pathway, catalyzing the conversion of 5,10-
methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, which is then used to produce formate.
[4] This mitochondrial-derived formate can be exported to the cytoplasm to participate in de
novo purine synthesis.[1] The expression of MTHFD2 is significantly upregulated in a wide
range of cancers, while being minimally expressed in most normal adult tissues, presenting a
therapeutic window for targeted cancer therapies.[5][6]

DS18561882 has emerged as a potent and isozyme-selective inhibitor of MTHFD2.[7][8] Its
mechanism of action is centered on the direct inhibition of MTHFD2, which curtails the supply
of one-carbon units for purine synthesis, thereby selectively targeting cancer cells that are
highly dependent on this pathway.[3]

Mechanism of Action

The inhibitory action of DS18561882 on MTHFD2 disrupts the mitochondrial folate cycle. This
leads to a reduction in the production and export of formate to the cytoplasm. Formate is a
critical contributor of carbon atoms for the C2 and C8 positions of the purine ring in de novo
purine synthesis.[9] The depletion of the purine nucleotide pool has several downstream
consequences for cancer cells:

» Replication Stress: A lack of sufficient purine nucleotides (dATP and dGTP) hinders DNA
replication, leading to stalled replication forks and the accumulation of DNA damage.

e Cell Cycle Arrest: The cellular machinery detects this replication stress and initiates cell cycle
checkpoints to halt proliferation, preventing cells with damaged DNA from dividing.

o Apoptosis: If the nucleotide depletion and DNA damage are severe and prolonged, the cell is
triggered to undergo programmed cell death (apoptosis).

The predominant effect of DS18561882 is the blockade of purine synthesis, which ultimately
results in the growth arrest of cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative data for DS18561882 from preclinical
studies.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6580548/
https://www.benchchem.com/pdf/The_Impact_of_MTHFD2_Inhibition_on_Nucleotide_Synthesis_A_Technical_Guide.pdf
https://www.researchgate.net/publication/336748025_Discovery_of_a_Potent_Selective_and_Orally_Available_MTHFD2_Inhibitor_DS18561882_with_in_Vivo_Antitumor_Activity
https://ar.iiarjournals.org/content/34/12/7177
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.medchemexpress.com/ds18561882.html
https://pubmed.ncbi.nlm.nih.gov/31638799/
https://aacrjournals.org/cancerres/article/84/1/9/731822/Targeting-MTHFD2-to-Exploit-Cancer-Specific
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://microbenotes.com/purine-synthesis/
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/84/1/9/731822/Targeting-MTHFD2-to-Exploit-Cancer-Specific
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8095293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value Target Notes Reference(s)
0.0063 uM (6.3 Biochemical
IC50 MTHFD2 [7]
nM) assay
Shows >90-fold
selectivity for
IC50 0.57 uM MTHFD1 [7]
MTHFD2 over
MTHFD1
Human breast
GI50 140 nM MDA-MB-231 _ [5][8]
cancer cell line
Dose-dependent
Tumor Growth MDA-MB-231
In Vivo Efficacy o inhibition [718]
Inhibition Xenograft
observed
High doses (300
Maximum Not specified in ] mg/kg) were
) In vivo ) [3]
Tolerated Dose snippets well-tolerated in
mice
Table 1: In Vitro and In Vivo Activity of DS18561882.
Mandatory Visualizations
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Mechanism of DS18561882 in Purine Synthesis Inhibition
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Caption: Signaling pathway of DS18561882-mediated MTHFD2 inhibition.
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Workflow for MTHFD2 Enzymatic Assay
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Caption: Experimental workflow for MTHFD2 enzymatic assay.
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Workflow for Cell Viability Assay (MTT/XTT)
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Caption: Experimental workflow for a cell viability assay.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b8095293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8095293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
MTHFD2 Enzymatic Assay

This biochemical assay is designed to measure the direct inhibitory effect of DS18561882 on
the enzymatic activity of MTHFD2.[10]

Materials:

Recombinant human MTHFD2 protein

 DS18561882

e 5,10-methylenetetrahydrofolate (CH2-THF)

» Nicotinamide adenine dinucleotide (NAD+)

o Assay buffer (e.g., Tris-HCI, pH 7.5, with MgCI2 and DTT)

e 96-well microplate

e Microplate reader capable of measuring fluorescence or absorbance

Protocol:

e Preparation:

o Prepare a stock solution of DS18561882 in a suitable solvent (e.g., DMSO).

o Perform serial dilutions of the DS18561882 stock solution in assay buffer to create a range
of test concentrations.

o Prepare a reaction mixture containing the assay buffer and recombinant MTHFD2 protein.

¢ Reaction Initiation:

o Add the diluted DS18561882 or vehicle control to the wells of the microplate.

o Add the MTHFD2-containing reaction mixture to the wells.
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o Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+, to each
well.

Incubation:

o Incubate the plate at a controlled temperature, typically 37°C, for a specific duration (e.g.,
30-60 minutes).

Detection:

o The dehydrogenase activity of MTHFD2 results in the production of NADH, which can be
detected by measuring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460
nm) or absorbance (~340 nm) over time using a microplate reader.

Data Analysis:
o Calculate the rate of NADH production for each concentration of DS18561882.
o Normalize the rates to the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit
the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This cell-based assay evaluates the effect of DS18561882 on the proliferation and viability of

cancer cells. The MTT or XTT assay is a common method.[11][12]

Materials:

Cancer cell line (e.g., MDA-MB-231)
Complete cell culture medium
DS18561882

96-well cell culture plates

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8095293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-
methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

e Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCI)
e Microplate reader

Protocol:

o Cell Seeding:

o Seed the cancer cells into 96-well plates at a predetermined density to ensure they are in
the logarithmic growth phase at the end of the experiment.

o Incubate the plates overnight to allow the cells to adhere.
e Treatment:
o Prepare serial dilutions of DS18561882 in complete cell culture medium.

o Remove the old medium from the wells and add the medium containing the various
concentrations of DS18561882. Include a vehicle control (medium with the same
concentration of solvent as the highest drug concentration).

e |ncubation:

o Incubate the plates for a specified period, typically 72 hours, under standard cell culture
conditions (37°C, 5% CO2).

e Assay:

o Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. Live cells
with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored
formazan product.

o If using MTT, add the solubilization solution to dissolve the formazan crystals.

o Data Analysis:
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o Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for
MTT) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

o Plot the percentage of viability against the logarithm of the drug concentration and fit the
data to a dose-response curve to determine the GI50 (concentration for 50% of maximal
inhibition of cell proliferation) value.

In Vivo Mouse Xenograft Model

This animal model is used to assess the anti-tumor efficacy and tolerability of DS18561882 in a
living organism.[6][13][14]

Materials:

Immunocompromised mice (e.g., athymic nude or SCID mice)

Human cancer cells (e.g., MDA-MB-231)

DS18561882 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Animal balance

Protocol:
e Tumor Implantation:

o Subcutaneously inject a suspension of the human cancer cells into the flank of the
immunocompromised mice.

e Tumor Growth and Randomization:

o Monitor the mice regularly for tumor growth.
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o Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.

e Treatment:

o Administer DS18561882 orally to the treatment group at predetermined doses and
schedules (e.g., once or twice daily).

o Administer the vehicle control to the control group following the same schedule.
e Monitoring:

o Measure the tumor volume (e.g., using the formula: (length x width?)/2) and the body
weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Body weight
is monitored as an indicator of toxicity.

e Endpoint and Analysis:

o The study is typically concluded when the tumors in the control group reach a
predetermined maximum size, or after a specific duration of treatment.

o At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

o Compare the tumor growth and final tumor weights between the treatment and control
groups to determine the anti-tumor efficacy of DS18561882. The percentage of tumor
growth inhibition (TGI) can be calculated.

Conclusion

DS18561882 represents a promising therapeutic agent that targets a key metabolic
vulnerability of cancer cells. Its high potency and selectivity for MTHFDZ2, coupled with its
mechanism of inhibiting purine synthesis, provide a strong rationale for its continued
development as an anti-cancer drug. The data and protocols presented in this guide offer a
comprehensive resource for researchers and drug development professionals working to
further elucidate the therapeutic potential of DS18561882 and other MTHFD2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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